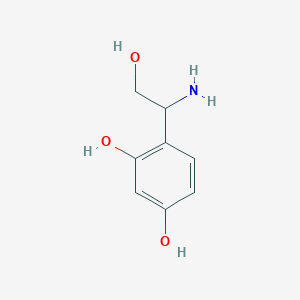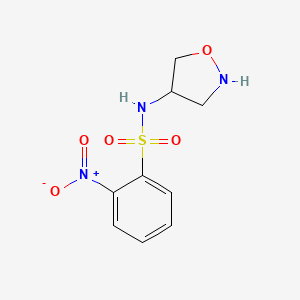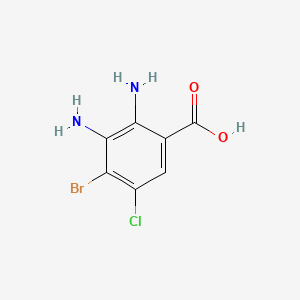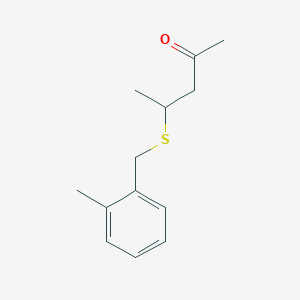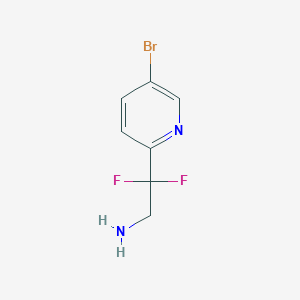
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine is an organic compound that features a bromopyridine moiety and two fluorine atoms attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the pyridine ring . The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the fluorine atoms can enhance binding affinity and specificity . The compound may modulate biological pathways by inhibiting or activating target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound has a similar bromopyridine structure but with a hydroxymethyl group instead of an ethanamine backbone.
5-Bromopyridine: A simpler compound with only a bromine atom attached to the pyridine ring.
2-Amino-5-bromopyridine: Contains an amino group instead of the difluoroethanamine structure.
Uniqueness
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding properties, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C7H7BrF2N2 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H7BrF2N2/c8-5-1-2-6(12-3-5)7(9,10)4-11/h1-3H,4,11H2 |
Clé InChI |
QJTLVFACCZMJQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



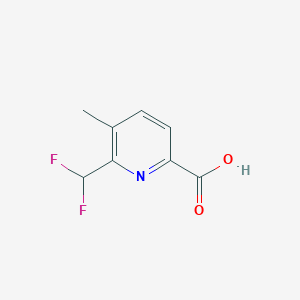
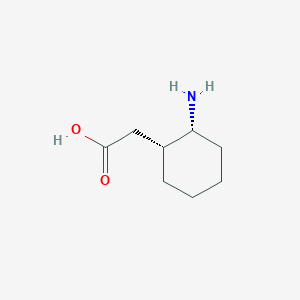
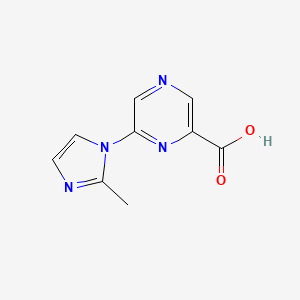
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)

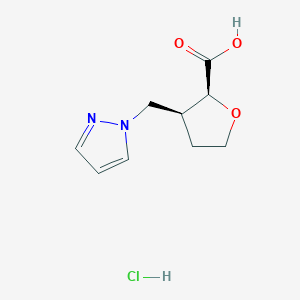
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)

![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
